molecular formula C28H24N4O3 B11989131 N'-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide

N'-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide

Cat. No.: B11989131
M. Wt: 464.5 g/mol
InChI Key: YPRYVYFOPSNVOI-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide is a complex organic compound that features a carbazole moiety, a hydroxypropoxy group, and an isonicotinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, such as 9H-carbazole-9-yl benzaldehyde.

    Hydroxypropoxy Group Introduction: The carbazole derivative is then reacted with a suitable reagent to introduce the hydroxypropoxy group.

    Condensation Reaction: The final step involves a condensation reaction between the hydroxypropoxy carbazole derivative and isonicotinohydrazide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The carbazole moiety may interact with biological receptors or enzymes, while the hydroxypropoxy and isonicotinohydrazide groups may contribute to its overall activity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
  • N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
  • N’-(2,6-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-[(E)-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C28H24N4O3/c33-22(18-32-26-7-3-1-5-24(26)25-6-2-4-8-27(25)32)19-35-23-11-9-20(10-12-23)17-30-31-28(34)21-13-15-29-16-14-21/h1-17,22,33H,18-19H2,(H,31,34)/b30-17+

InChI Key

YPRYVYFOPSNVOI-OCSSWDANSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=NC=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NNC(=O)C5=CC=NC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.